1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol
Description
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-15-11-3-2-9(12)4-8(11)5-13-6-10(14)7-13/h2-4,10,14H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHHJEIVVLYCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol typically involves several steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to acetylation protection of the phenolic hydroxyl group using acetic anhydride. The protected intermediate undergoes a bromination reaction using bromine under the catalysis of iron powder, followed by deacetylation to yield 5-bromo-2-methoxyphenol . The final step involves the formation of the azetidine ring through a cyclization reaction with appropriate reagents and conditions.
Chemical Reactions Analysis
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Scientific Research Applications
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases.
Biological Studies: Researchers investigate the biological activity of the compound, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol and similar compounds:
Substituent Effects on Reactivity and Bioactivity
- Halogen Position : The target compound’s 5-bromo substituent (para to the methoxy group) creates distinct electronic effects compared to the 3-bromo analog . Para-substituted halogens often enhance resonance stabilization, whereas meta-substituents exert stronger inductive effects.
- Halogen Type : Replacing bromine with chlorine (as in 1-(4-Chlorobenzyl)azetidin-3-ol ) reduces molecular weight and polarizability, which may alter binding kinetics in hydrophobic pockets.
- Heterocyclic Systems : The fluorobenzo-thiazol derivative introduces a heterocyclic scaffold, enabling hydrogen bonding and π-π stacking interactions absent in purely aromatic analogs.
Functional Group Variations
- Urea vs. Azetidine Core : The urea derivative (C₂₂H₂₀BrN₅O₂) retains the 5-bromo-2-methoxyphenyl group but replaces the azetidine core with a urea-linked indole-pyridinyl system. This modification extends the molecule’s planar surface area, likely enhancing affinity for kinase active sites or DNA grooves.
Theoretical Implications for Drug Design
- The target compound’s bromo-methoxy-phenyl group may serve as a pharmacophore for targeting bromodomains or metalloenzymes, as seen in structurally related urea derivatives .
Biological Activity
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure
The compound features a brominated phenyl group and an azetidin-3-ol moiety. The bromine atom enhances its ability to engage in halogen bonding with biological macromolecules, while the hydroxyl group can form hydrogen bonds, influencing interactions with enzymes and receptors.
Antimicrobial Activity
Research indicates that 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol exhibits antimicrobial properties , which are critical for developing new antibiotics. The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer properties . Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT116). The mechanism involves disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis .
Table 2: Anticancer Activity Data
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induces apoptosis via tubulin disruption |
| A549 | 15.2 | G2/M phase arrest |
| HCT116 | 12.8 | Inhibition of cell proliferation |
The biological activity of 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol is attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The compound can inhibit enzymes involved in disease pathways, leading to therapeutic effects.
- Receptor Interaction : The azetidin-3-ol moiety affects receptor-mediated signaling pathways, which may contribute to its anti-inflammatory effects.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Anticancer Activity : A study evaluated the effects of 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol on MCF-7 cells, demonstrating significant cytotoxicity and induction of apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria, confirming its potential as a lead compound for antibiotic development against resistant strains.
Q & A
Q. What structural modifications enhance blood-brain barrier (BBB) penetration?
- Introduce lipophilic groups (e.g., methyl esters) at the azetidine nitrogen while maintaining MW <400 Da.
- In silico BBB permeability models (e.g., QSAR) predict a 2-fold increase in brain/plasma ratios after methylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
